2-Chloro-3-methylbenzyl amine HCl

Vue d'ensemble

Description

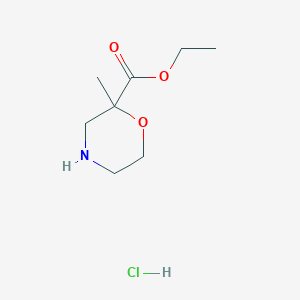

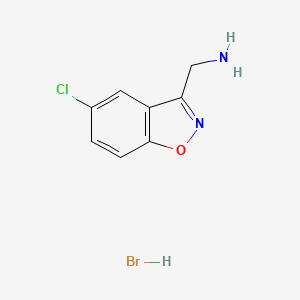

2-Chloro-3-methylbenzyl amine HCl is an organic compound with the molecular formula C7H10ClN2•HCl. It is a colorless, crystalline solid that is soluble in water and alcohols. This compound is a primary amine, meaning it contains a nitrogen atom bonded to two hydrogen atoms. It is a versatile compound that is used in a variety of applications, from synthesis to drug development.

Applications De Recherche Scientifique

Corrosion Inhibition

Research by Boughoues et al. (2020) on amine derivatives, including structures similar to 2-Chloro-3-methylbenzyl amine HCl, demonstrated their effectiveness as corrosion inhibitors for mild steel in HCl medium. These compounds form a protective film on the metal surface, with their efficiency influenced by molecular structure variations. The study utilized electrochemical measurements and surface analysis to investigate the inhibition performance, supported by density functional theory and molecular dynamics simulation to elucidate the adsorption mechanism on the mild steel surface Boughoues et al., 2020.

Material Modification

Modification of carbon electrodes through the electrochemical reduction of in situ generated diazonium cations, involving aryl groups with an aliphatic amine, showcases another application. This process, detailed by Breton and Bélanger (2008), enhances electrode functionalities for various analytical applications. The efficiency of grafting these aryl groups onto the electrode surfaces was shown to depend on the nature of the amine, highlighting the chemical versatility and utility of compounds like this compound in material science Breton & Bélanger, 2008.

Synthesis and Catalysis

In the field of synthetic chemistry, compounds related to this compound are used as intermediates for synthesizing complex molecules. For instance, the creation of zirconium complexes with amino(polyphenolic) ligands, as explored by Chartres et al. (2007), demonstrates the compound's role in forming stable complexes that can be used in various catalytic and material applications. The study provides insight into the hydrolytic stability of these complexes, essential for their practical application in catalysis Chartres et al., 2007.

Propriétés

IUPAC Name |

(2-chloro-3-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6-3-2-4-7(5-10)8(6)9;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPDYTMQESZUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1435867.png)

![9,9'-[1,2-Phenylenebis(methylene)]bis[N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine]](/img/structure/B1435868.png)

![(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine;hydrochloride](/img/structure/B1435875.png)

![6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1435878.png)

![2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B1435880.png)

![7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1435887.png)